Sodium 1,3-benzoxazol-2-ylacetate hydrate
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Overview
Description
Sodium 1,3-benzoxazol-2-ylacetate hydrate is a chemical compound with the molecular formula C9H6NO3Na·H2O. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoxazole ring fused with an acetate group and a sodium ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1,3-benzoxazol-2-ylacetate hydrate typically involves the reaction of 2-aminophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring. The final product is obtained by neutralizing the reaction mixture with sodium hydroxide and crystallizing the compound from water.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Sodium 1,3-benzoxazol-2-ylacetate hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxazole oxides, while reduction can produce benzoxazole derivatives with reduced functional groups.
Scientific Research Applications
Sodium 1,3-benzoxazol-2-ylacetate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is employed in biochemical assays and as a probe for studying biological processes.
Medicine: It has potential therapeutic applications, including as an antimicrobial and anti-inflammatory agent.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 1,3-benzoxazol-2-ylacetate hydrate involves its interaction with specific molecular targets and pathways. The benzoxazole ring structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- Sodium 1,3-benzoxazol-2-ylacetate
- Sodium 1,3-benzoxazol-2-ylpropionate
- Sodium 1,3-benzoxazol-2-ylbutyrate
Uniqueness
Sodium 1,3-benzoxazol-2-ylacetate hydrate is unique due to its specific structure, which includes a benzoxazole ring fused with an acetate group and a sodium ion. This structure imparts distinct chemical and biological properties, making it valuable in various applications. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, which can be advantageous in specific research and industrial contexts.
Properties
IUPAC Name |
sodium;2-(1,3-benzoxazol-2-yl)acetate;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3.Na.H2O/c11-9(12)5-8-10-6-3-1-2-4-7(6)13-8;;/h1-4H,5H2,(H,11,12);;1H2/q;+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNRYHLFDLPTBI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CC(=O)[O-].O.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8NNaO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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